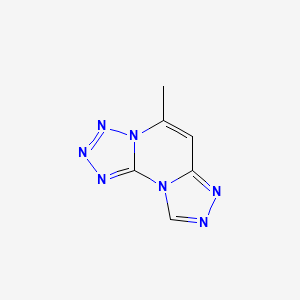
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a heterocyclic compound with the molecular formula C6H5N7. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system that includes a tetrazole and a triazole ring, making it a unique and interesting molecule for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: This compound shares a similar fused ring system and is known for its biological activities, including CDK2 inhibition.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another similar compound with potential anticancer properties.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in material sciences.
Uniqueness
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development .
Propriétés
Numéro CAS |
56881-42-6 |
|---|---|
Formule moléculaire |
C6H5N7 |
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H5N7/c1-4-2-5-8-7-3-12(5)6-9-10-11-13(4)6/h2-3H,1H3 |
Clé InChI |
PSFKTNOGBFBODE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN=CN2C3=NN=NN13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


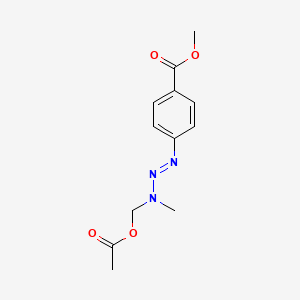
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

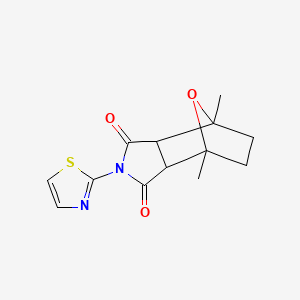

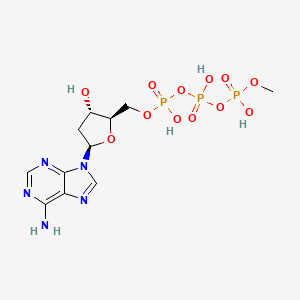
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)

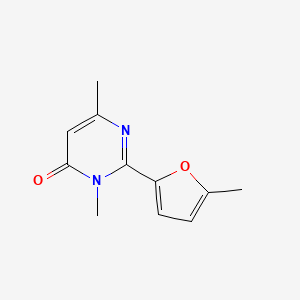
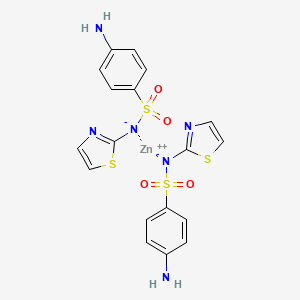
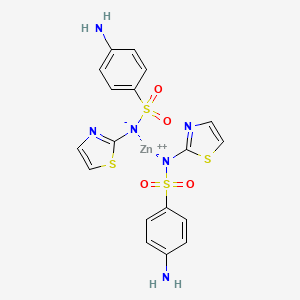

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

